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REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[N+:10]([O-])=O>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[NH2:10]
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|
Name
|
|
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Quantity
|
19.7 g
|
|
Type
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reactant
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|
Smiles
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CC1=C(C=C(C(=C1)C)C)[N+](=O)[O-]
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|
Name
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|
|
Quantity
|
500 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
|
Quantity
|
1 g
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Type
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catalyst
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|
Smiles
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[Pd]
|
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Conditions are dynamic
|
1
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|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
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is then hydrogenated at room temperature
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Type
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FILTRATION
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|
Details
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The catalyst is filtered off on Celite®
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|
Type
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CUSTOM
|
|
Details
|
the medium is then evaporated
|
|
Name
|
|
|
Type
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product
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|
Smiles
|
CC1=C(N)C=C(C(=C1)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.67 g | |
| YIELD: CALCULATEDPERCENTYIELD | 97.2% |
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |